molecular formula C16H19N3O B13260488 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13260488
M. Wt: 269.34 g/mol
InChI Key: FHOYECABJATWIF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the piperidinyl group can be added via a nucleophilic substitution reaction involving a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-(piperidin-4-yl)pyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)methanone
  • 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)benzene

Uniqueness

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a piperidinyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C16H19N3O/c1-20-14-4-2-12(3-5-14)15-8-11-18-16(19-15)13-6-9-17-10-7-13/h2-5,8,11,13,17H,6-7,9-10H2,1H3

InChI Key

FHOYECABJATWIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3CCNCC3

Origin of Product

United States

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